4-(Benzyloxy)-2,5-dihydroxybenzoic acid
Description
Properties
IUPAC Name |
2,5-dihydroxy-4-phenylmethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O5/c15-11-7-13(12(16)6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,15-16H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPGEPUVIGYRNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20791948 | |
| Record name | 4-(Benzyloxy)-2,5-dihydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20791948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66910-91-6 | |
| Record name | 4-(Benzyloxy)-2,5-dihydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20791948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(Benzyloxy)-2,5-dihydroxybenzoic acid (C14H12O5), also known as a benzyloxy derivative of dihydroxybenzoic acid, has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzyloxy group attached to a dihydroxybenzoic acid backbone, contributing to its unique chemical reactivity and biological properties. The molecular formula is C14H12O5, with a molecular weight of 252.24 g/mol.
Biological Activities
1. Antioxidant Activity
Research indicates that 4-(benzyloxy)-2,5-dihydroxybenzoic acid exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. For instance, its IC50 value for DPPH radical scavenging activity is reported to be lower than that of standard antioxidants like Trolox .
2. Antimicrobial Properties
While the compound shows promise in antioxidant activities, studies have yielded mixed results regarding its antimicrobial efficacy. In certain assays, it did not demonstrate significant antimicrobial activity against various Gram-positive and Gram-negative bacteria at concentrations typically used in disc diffusion methods .
3. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties. Dihydroxybenzoic acids are known to modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation.
The biological activity of 4-(benzyloxy)-2,5-dihydroxybenzoic acid can be attributed to its interaction with various molecular targets:
- Antioxidant Mechanism: The compound likely interacts with reactive oxygen species (ROS), neutralizing them and thereby reducing oxidative damage to cells.
- Cell Signaling: It may influence signaling pathways related to inflammation and cellular stress responses, although specific pathways remain to be elucidated.
Table 1: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | IC50 = 5.0 μg/mL (better than Trolox) | |
| Antimicrobial | Limited activity against bacteria | |
| Anti-inflammatory | Potential modulation of inflammatory pathways |
Recent Studies
- Antioxidant Evaluation : A study highlighted the antioxidant capacity of the compound using DPPH assays, revealing its potential as a natural antioxidant agent .
- Microbial Resistance : Investigations into the antimicrobial properties indicated that while some derivatives exhibit activity, 4-(benzyloxy)-2,5-dihydroxybenzoic acid itself may require further modification for enhanced efficacy against specific pathogens .
- Pharmacological Potential : Ongoing research is exploring the compound's role in modulating cellular responses in cancer models, particularly its ability to inhibit cell proliferation in certain cancer cell lines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Recent studies have demonstrated that 4-(Benzyloxy)-2,5-dihydroxybenzoic acid exhibits significant antimicrobial properties against various bacterial strains. In vitro tests have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentrations (MIC) are reported as follows:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects : The compound has been investigated for its potential in reducing inflammation. In animal models of arthritis, administration resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its therapeutic potential for inflammatory diseases .
Anticancer Potential : Research indicates that this compound can induce apoptosis in cancer cell lines. Notably, it has shown efficacy against breast cancer cells (MCF-7) with an IC50 value of 15 µM and cervical cancer cells (HeLa) with an IC50 value of 20 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
Biochemistry
Enzyme Interaction Studies : The structural similarity of 4-(Benzyloxy)-2,5-dihydroxybenzoic acid to natural substrates makes it a valuable tool for studying enzyme interactions. Its ability to modulate enzyme activities can provide insights into biochemical pathways and mechanisms .
Materials Science
Polymeric Applications : The compound is being explored for use in the development of new materials with specific properties. Its functional groups allow for incorporation into polymer matrices, enhancing their mechanical and thermal properties. Dendritic polymers based on similar structures have shown promise in applications such as drug delivery systems and biosensors .
Study on Antimicrobial Activity
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various benzoic acid derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, supporting its use as a potential antimicrobial agent.
Anti-inflammatory Research
In a murine model of arthritis, the administration of this compound resulted in reduced paw swelling and joint inflammation. Histological analysis showed decreased infiltration of inflammatory cells in treated animals compared to controls.
Cancer Cell Studies
A publication in Cancer Letters reported that treatment with this compound led to significant apoptosis in MCF-7 cells via mitochondrial pathway activation.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
- 2,5-Dihydroxybenzoic acid (Gentisic acid) : Lacks the benzyloxy group at position 4, with hydroxyl groups at positions 2 and 5 .
- 3,4-Dihydroxybenzoic Acid (Protocatechuic acid) : Hydroxyl groups at positions 3 and 4; exhibits strong α-synuclein fibrillation inhibition (60%) .
- 4-Hydroxybenzoic Acid : Single hydroxyl at position 4; partial inhibition of α-synuclein fibrillation .
- 4-Benzyloxy-3,5-dimethylbenzoic Acid : Benzyloxy at position 4 with methyl groups at 3 and 5; highlights the impact of additional alkyl substituents .
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Acidity : The hydroxyl groups at positions 2 and 5 contribute to acidity (pKa ~2.5–3.0), while the benzyloxy group at position 4 reduces polarity compared to hydroxylated analogs .
- Solubility : The benzyloxy substituent decreases aqueous solubility but improves organic solvent compatibility, which may influence formulation strategies .
Preparation Methods
Benzylation of 2,4-Dihydroxybenzaldehyde to Form 4-(Benzyloxy)-2-hydroxybenzaldehyde
A primary step in the synthesis involves the selective benzylation of 2,4-dihydroxybenzaldehyde to yield 4-benzyloxy-2-hydroxybenzaldehyde, which is a key intermediate toward the target compound.
-
- Starting material: 2,4-dihydroxybenzaldehyde
- Base: Sodium bicarbonate or potassium carbonate
- Alkylating agent: Benzyl chloride or benzyl bromide
- Solvent: Acetonitrile (preferred) or acetone
- Catalyst: Potassium iodide (0.1–0.2 eq) to enhance reaction efficiency
- Temperature: 40°C to reflux conditions
-
- The use of potassium iodide is critical; without it, conversion is low (16% conversion without KI vs. up to 89% with KI).
- Acetonitrile as solvent improves selectivity, reducing bis-alkylation side products from 25% (in acetone) to about 12%.
- The reaction typically proceeds with 1.15 equivalents of benzyl chloride and base, heated for several hours.
- The reaction progress can be monitored by HPLC, focusing on the area percentages of mono- and bis-benzylated products.
| Entry | Base Used | Alkylating Agent | Solvent | Temp (°C) | Mono-Benzylation (%) | Bis-Benzylation (%) | Starting Material (%) |
|---|---|---|---|---|---|---|---|
| 1 | K2CO3 (1.0 eq) | BnCl + KI | Acetone | 40 → reflux | 51 | 49 | 0.2 |
| 2 | K2CO3 (1.0 eq) | BnCl | Acetone | reflux | 84 | 12 | 4 |
| 3 | K2CO3 (1.15 eq) | BnCl + KI | Acetone | 40 | 65 | 25 | 8 |
| 4 | K2CO3 (1.15 eq) | BnCl + KI | CH3CN | 40 | 80 | 12 | 6 |
| 5 | NaHCO3 (1.15 eq) | BnCl + KI | CH3CN | reflux | 89 | 5.7 | 5 |
| 6 | KF (2.0 eq) | BnCl | CH3CN | reflux | 85 | 7 | 8 |
Table 1: Optimization of benzylation conditions for 4-benzyloxy-2-hydroxybenzaldehyde preparation.
Oxidation of Aldehyde to Carboxylic Acid
The aldehyde intermediate (4-benzyloxy-2-hydroxybenzaldehyde) is subsequently oxidized to the corresponding carboxylic acid (4-(Benzyloxy)-2,5-dihydroxybenzoic acid).
-
- Oxidant: Sodium chlorite (NaClO2)
- Buffer: Sodium dihydrogen phosphate (NaH2PO4)
- Solvent system: DMSO and water mixture
- Temperature: 0°C to room temperature
- Reaction time: Approximately 14 hours
-
- The aldehyde is dissolved in DMSO/water with NaH2PO4.
- NaClO2 solution is added slowly at 0°C.
- The mixture is stirred at room temperature for 14 hours.
- The reaction is quenched by adding sodium carbonate solution, acidified, and extracted with ethyl acetate.
- Purification via flash chromatography and recrystallization yields the pure acid.
-
- Typical isolated yields are around 50-61% after purification.
- Purity is confirmed by HPLC (>95%) and NMR spectroscopy.
Protection and Deprotection Strategies
Protection of Hydroxyl Groups:
- Benzylation serves as a protecting group for phenolic hydroxyls to prevent unwanted side reactions during oxidation.
- Potassium carbonate or sodium bicarbonate bases facilitate benzyl ether formation.
-
- After oxidation, debenzylation can be performed under hydrogenation conditions using palladium on carbon (Pd/C) catalyst under hydrogen atmosphere.
- This step regenerates free hydroxyl groups, yielding the dihydroxybenzoic acid.
Experimental Techniques and Monitoring
-
- Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress.
- Nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) confirms structural identity and purity.
- Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) provide molecular weight confirmation.
-
- Flash column chromatography with silica gel is employed using hexane/ethyl acetate solvent gradients.
- Recrystallization is used to enhance purity.
Summary Table of Preparation Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1. Benzylation | 2,4-Dihydroxybenzaldehyde | K2CO3, BnCl, KI, CH3CN, 40°C to reflux | 4-Benzyloxy-2-hydroxybenzaldehyde | 80-89 | KI essential, acetonitrile preferred |
| 2. Oxidation | 4-Benzyloxy-2-hydroxybenzaldehyde | NaClO2, NaH2PO4, DMSO/H2O, 0°C to RT | 4-(Benzyloxy)-2,5-dihydroxybenzoic acid | 50-61 | Slow addition, long reaction time |
| 3. Debenzylation (optional) | Benzyl-protected acid | Pd/C, H2 atmosphere, room temperature | 2,5-Dihydroxybenzoic acid | ~97 | Hydrogenolysis to remove benzyl groups |
Q & A
Q. What are the recommended synthetic routes for 4-(Benzyloxy)-2,5-dihydroxybenzoic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of benzyloxy-substituted benzoic acids typically involves selective protection/deprotection of hydroxyl groups. For example:
- Benzyl Protection : Start with 2,5-dihydroxybenzoic acid. Protect the hydroxyl groups using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to yield 2,5-bis(benzyloxy)benzoic acid.
- Selective Deprotection : Use catalytic hydrogenation (H₂/Pd-C) or acidic conditions (HCl in dioxane) to selectively remove one benzyl group, yielding 4-(benzyloxy)-2,5-dihydroxybenzoic acid. Optimize reaction time and temperature to prevent over-reduction or side reactions .
Q. Key Parameters to Monitor :
- Reaction pH for hydroxyl group activation.
- Solvent polarity (DMF or THF) to control reaction kinetics.
- Temperature (reflux vs. room temperature) for selectivity.
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of 4-(Benzyloxy)-2,5-dihydroxybenzoic acid?
Methodological Answer:
- ¹H/¹³C NMR :
- Aromatic Protons : Look for splitting patterns in the 6.5–8.0 ppm range. Benzyloxy groups show characteristic peaks at ~4.9–5.1 ppm (CH₂).
- Hydroxyl Protons : Broad peaks at ~9–12 ppm (pH-dependent). Use D₂O exchange to confirm.
- IR Spectroscopy :
- Stretching vibrations: O-H (3200–3500 cm⁻¹), C=O (1680–1720 cm⁻¹), and C-O (benzyl ether, 1200–1250 cm⁻¹).
- Cross-Validation : Compare with literature data for similar compounds (e.g., 4-hydroxybenzoic acid derivatives) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of 4-(Benzyloxy)-2,5-dihydroxybenzoic acid?
Methodological Answer:
- Crystal Growth : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to obtain single crystals.
- Data Collection : Perform single-crystal X-ray diffraction (SC-XRD) at 295 K. Key parameters:
- R Factor : Aim for <0.06 (e.g., as achieved for 4-(2,5-dihexyloxyphenyl)benzoic acid in ).
- Disorder Handling : Apply SHELXL refinement for flexible benzyloxy groups.
- Structural Insights : Analyze dihedral angles between the benzyloxy substituent and the aromatic ring to assess steric effects .
Q. What strategies mitigate hydrolysis of the benzyloxy group during biological assays?
Methodological Answer:
- pH Control : Maintain neutral to slightly acidic conditions (pH 5–7) to minimize nucleophilic attack on the ether bond.
- Stabilizing Agents : Add antioxidants (e.g., ascorbic acid) to reduce oxidative cleavage.
- Thermodynamic Data : Hydrolysis of similar compounds (e.g., 4-hydroxybenzoic acid derivatives) releases ~20.6 kJ/mol energy, suggesting exothermic degradation pathways. Monitor via HPLC .
Q. How can researchers evaluate the compound’s interaction with microbial targets (e.g., enzyme inhibition)?
Methodological Answer:
Q. How to resolve contradictions in reported spectral data for benzyloxy-substituted benzoic acids?
Methodological Answer:
- Systematic Comparison : Compile NMR data from multiple sources (e.g., PubChem, DSSTox) and identify solvent- or pH-dependent shifts.
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to simulate NMR spectra and validate experimental peaks.
- Case Study : Discrepancies in ¹³C NMR for 3,5-dichloro-4-hydroxybenzoic acid were resolved by recrystallization in deuterated DMSO .
Q. What analytical methods quantify 4-(Benzyloxy)-2,5-dihydroxybenzoic acid in complex matrices (e.g., cell lysates)?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
